8-[(1S)-1-phenylethyl]-8-azabicyclo[3.2.1]octan-3-one
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Overview
Description
8-[(1S)-1-phenylethyl]-8-azabicyclo[3.2.1]octan-3-one is a complex organic compound with the molecular formula C15H19NO. This compound is notable for its bicyclic structure, which includes a nitrogen atom, making it part of the azabicyclo family. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(1S)-1-phenylethyl]-8-azabicyclo[3.2.1]octan-3-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclic core, often derived from cyclohexanone and an appropriate amine.
Formation of the Bicyclic Structure: A key step involves the formation of the azabicyclo[3.2.1]octane ring system. This can be achieved through a series of cyclization reactions.
Introduction of the Phenylethyl Group: The phenylethyl group is introduced via a stereoselective alkylation reaction, ensuring the correct (1S) configuration.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Cyclization: Utilizing high-pressure reactors to facilitate the cyclization process.
Purification: Employing techniques such as crystallization or chromatography to achieve high purity levels.
Quality Control: Rigorous testing to ensure the compound meets the required specifications for research and application.
Chemical Reactions Analysis
Types of Reactions
8-[(1S)-1-phenylethyl]-8-azabicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The nitrogen atom in the bicyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the reagents used.
Scientific Research Applications
8-[(1S)-1-phenylethyl]-8-azabicyclo[3.2.1]octan-3-one is utilized in several fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological systems, particularly in neurotransmitter research.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through interactions with neurotransmitter receptors in the brain. It may act as an agonist or antagonist at various receptor sites, influencing the release and uptake of neurotransmitters. This interaction can modulate neural activity, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
8-azabicyclo[3.2.1]octane derivatives: These compounds share the bicyclic structure but differ in their substituents.
Phenylethylamines: Compounds with a phenylethyl group attached to various core structures.
Uniqueness
8-[(1S)-1-phenylethyl]-8-azabicyclo[3.2.1]octan-3-one is unique due to its specific stereochemistry and the combination of the bicyclic structure with the phenylethyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and application.
Properties
IUPAC Name |
8-[(1S)-1-phenylethyl]-8-azabicyclo[3.2.1]octan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-11(12-5-3-2-4-6-12)16-13-7-8-14(16)10-15(17)9-13/h2-6,11,13-14H,7-10H2,1H3/t11-,13?,14?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZQDGLKXBERKJ-XGNXJENSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C3CCC2CC(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N2C3CCC2CC(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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